2-(5-Chloro-2-nitrophenyl)ethan-1-ol
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Overview
Description
2-(5-Chloro-2-nitrophenyl)ethan-1-ol is an organic compound characterized by the presence of a chloro and nitro group attached to a phenyl ring, with an ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloro-2-nitrophenyl)ethan-1-ol typically involves the nitration and chlorination of phenyl ethan-1-ol derivatives. One common method involves the reaction of 2-chloro-5-nitrobenzaldehyde with ethylene glycol in the presence of a base, followed by reduction to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and chlorination processes, ensuring high yield and purity. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(5-Chloro-2-nitrophenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles such as ammonia (NH₃) or sodium thiolate (NaS) can be used for substitution reactions.
Major Products
Oxidation: Produces corresponding ketones or aldehydes.
Reduction: Produces 2-(5-chloro-2-aminophenyl)ethan-1-ol.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(5-Chloro-2-nitrophenyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(5-Chloro-2-nitrophenyl)ethan-1-ol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to biological effects. The chloro group can participate in substitution reactions, modifying the compound’s activity and interactions .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-nitrobenzaldehyde
- 2-Chloro-5-nitrophenylacetic acid
- 2-Chloro-5-nitrophenylmethanol
Uniqueness
2-(5-Chloro-2-nitrophenyl)ethan-1-ol is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it valuable in various applications, from organic synthesis to potential therapeutic uses .
Properties
Molecular Formula |
C8H8ClNO3 |
---|---|
Molecular Weight |
201.61 g/mol |
IUPAC Name |
2-(5-chloro-2-nitrophenyl)ethanol |
InChI |
InChI=1S/C8H8ClNO3/c9-7-1-2-8(10(12)13)6(5-7)3-4-11/h1-2,5,11H,3-4H2 |
InChI Key |
MYASGDHIZXYCAK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CCO)[N+](=O)[O-] |
Origin of Product |
United States |
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